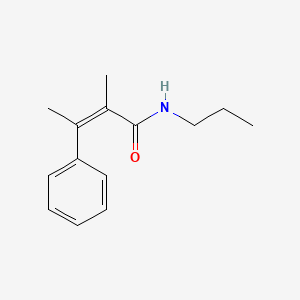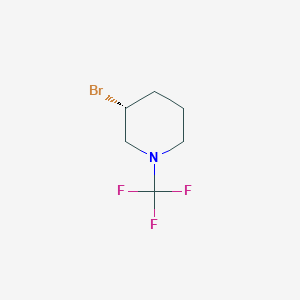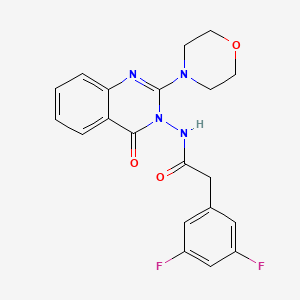
4-(Bromomethyl)-3-ethylfuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- is an organic compound with a furanone core structure. This compound is characterized by the presence of a bromomethyl group at the 4-position and an ethyl group at the 3-position of the furanone ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- typically involves the bromination of 3-ethyl-2(5H)-furanone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- may involve continuous flow processes to ensure higher yields and better control over reaction parameters. The use of automated systems allows for precise temperature and reagent control, leading to more efficient production .
化学反応の分析
Types of Reactions
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the furanone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
科学的研究の応用
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals .
作用機序
The mechanism of action of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modification of biological activity .
類似化合物との比較
Similar Compounds
- 2(5H)-Furanone, 4-(chloromethyl)-3-ethyl-
- 2(5H)-Furanone, 4-(iodomethyl)-3-ethyl-
- 2(5H)-Furanone, 4-(methyl)-3-ethyl-
Uniqueness
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H9BrO2 |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
3-(bromomethyl)-4-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9BrO2/c1-2-6-5(3-8)4-10-7(6)9/h2-4H2,1H3 |
InChIキー |
SWORCBOWBJLFPI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(COC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



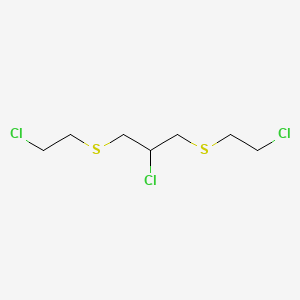
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
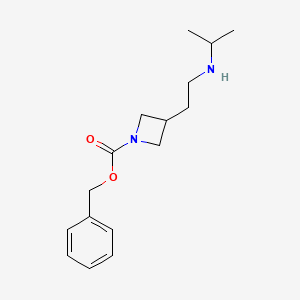
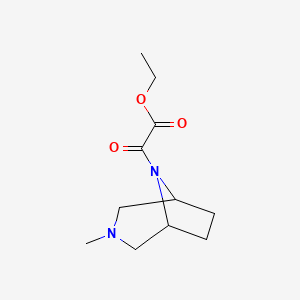
![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
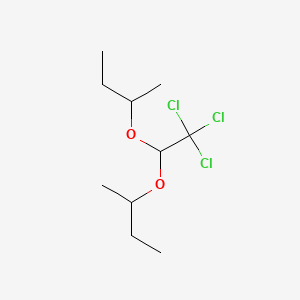
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
